molecular formula C16H17F2N B13179910 [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine

[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine

Cat. No.: B13179910
M. Wt: 261.31 g/mol
InChI Key: MQNOJJXECXOJTA-UHFFFAOYSA-N
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Description

[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine is a chemical compound characterized by the presence of fluorine atoms on both phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine typically involves the reaction of 3-fluorobenzyl chloride with 1-(4-fluorophenyl)propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced amines or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-3-fluorophenyl)methylamine
  • [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride

Uniqueness

This compound is unique due to the specific positioning of fluorine atoms on both phenyl rings, which can influence its chemical reactivity and biological activity. This distinct structure can result in different pharmacokinetic and pharmacodynamic properties compared to other similar compounds.

Properties

Molecular Formula

C16H17F2N

Molecular Weight

261.31 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[(3-fluorophenyl)methyl]propan-1-amine

InChI

InChI=1S/C16H17F2N/c1-2-16(13-6-8-14(17)9-7-13)19-11-12-4-3-5-15(18)10-12/h3-10,16,19H,2,11H2,1H3

InChI Key

MQNOJJXECXOJTA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)F)NCC2=CC(=CC=C2)F

Origin of Product

United States

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